molecular formula C9H20N2 B2997210 1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine CAS No. 1891225-50-5

1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine

Cat. No.: B2997210
CAS No.: 1891225-50-5
M. Wt: 156.273
InChI Key: YKWDQOLSGXKFQB-UHFFFAOYSA-N
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Description

1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyrrolidine ring with two methyl groups at the 5-position and a dimethylmethanamine group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine typically involves the alkylation of 5,5-dimethylpyrrolidine with N,N-dimethylmethanamine. The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylmethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethylpyrrolidin-3-yl)methanol: A related compound with a hydroxyl group instead of the dimethylmethanamine group.

    2-(5,5-Dimethylpyrrolidin-3-yl)ethanol: Another similar compound with an ethanol group.

Uniqueness

1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-(5,5-dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(2)5-8(6-10-9)7-11(3)4/h8,10H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWDQOLSGXKFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1)CN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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